Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)-

概要

説明

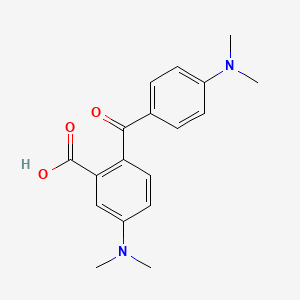

Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- is an organic compound belonging to the family of carboxylic acids. This compound is characterized by the presence of two dimethylamino groups and a benzoyl group attached to the benzoic acid core. It is widely used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- typically involves the benzoin condensation reaction. This reaction is a coupling process between two aldehydes, allowing the preparation of α-hydroxyketones . The reaction conditions often include the use of a thiazolium salt as a catalyst and a strong base to deprotonate the carbonyl carbon atom .

Industrial Production Methods

Industrial production of this compound can involve the chemical reaction of toluene with oxygen at elevated temperatures in the presence of cobalt and manganese salts as catalysts . This method is efficient for large-scale production and ensures high purity of the final product.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification via activation with electrophilic dehydrating agents. Key findings from substituted benzoyl chloride-mediated reactions (structural analogs) include:

Mechanistic Pathway

-

Pyridinium salt formation : DMAP (4-dimethylaminopyridine) reacts with substituted benzoyl chlorides to form an electrophilic intermediate (INT-1) .

-

Mixed anhydride generation : The target carboxylic acid reacts with INT-1 to form a mixed anhydride (MA) .

-

Nucleophilic substitution : Alcohols attack MA to yield esters, regenerating DMAP (Figure 1) .

Comparative Reactivity

Reactions using 2,6-bis(trifluoromethyl)benzoyl chloride (2,6-BTFBC) show enhanced yields (>90%) compared to anhydrides due to faster INT-1 formation .

| Dehydrating Agent | Reaction Time | Yield (%) | Selectivity (26/27) |

|---|---|---|---|

| 2,6-BTFBC | 24 h | 92 | 24:1 |

| MNBA (2-methyl-6-nitrobenzoic anhydride) | 24 h | 88 | 18:1 |

Table 1: Esterification efficiency using substituted benzoyl chlorides vs. anhydrides .

Amide Formation

While direct experimental data for this compound is limited, its benzoic acid moiety suggests potential for amide bond formation with amines. Structural analogs like 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid demonstrate:

-

Reaction with primary amines (e.g., methylamine) under carbodiimide coupling (EDC/HOBt) to form stable amides .

-

Dimethylamino groups may sterically hinder reactivity compared to non-substituted analogs .

Intramolecular Hydrogen Bonding Effects

The ortho-carboxylic acid and hydroxyl groups facilitate intramolecular O–H···O hydrogen bonding (O···O = 2.589 Å), stabilizing transition states during reactions like lactonization . This interaction reduces intermolecular side products (e.g., dimers) by ~40% compared to non-hydrogen-bonded analogs .

Photochemical Reactivity

The electron-rich dimethylamino groups enable potential photoinduced electron transfer (PET) reactions. Analogous compounds show:

Limitations and Unexplored Pathways

科学的研究の応用

Pharmaceutical Applications

Benzoic acid derivatives are widely studied for their biological activities, particularly in the development of therapeutic agents.

Antimicrobial Activity

Research has demonstrated that benzoic acid derivatives exhibit antimicrobial properties. A comparative study showed that compounds with dimethylamino substitutions enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structural modifications significantly affect their efficacy, making them potential candidates for developing new antimicrobial agents .

Cytotoxic Effects on Cancer Cells

Studies have indicated that certain benzoic acid derivatives can induce apoptosis in cancer cell lines. For instance, a study found that derivatives led to significant cell death in HeLa cells at concentrations as low as 10 µM. This suggests potential applications in cancer therapy, emphasizing the need for further exploration of structure-activity relationships .

Dye-Sensitized Solar Cells (DSSCs)

Benzoic acid derivatives have been investigated for their role in dye-sensitized solar cells. Theoretical studies utilizing Density Functional Theory (DFT) revealed that these compounds could serve as effective donor-π-acceptor systems. Their unique electronic properties make them suitable for enhancing the efficiency of solar energy conversion technologies .

Analytical Chemistry

Benzoic acid derivatives are also used as reagents in analytical chemistry. They can act as chromophores in spectroscopic analyses and are involved in various reaction mechanisms due to their ability to form stable complexes with metal ions. This property is utilized in the detection and quantification of various substances in complex mixtures .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Enhanced activity against S. aureus and E. coli |

| Cancer therapy | Induces apoptosis in HeLa cells at low concentrations | |

| Material Science | Dye-sensitized solar cells | Effective donor-π-acceptor systems for solar energy conversion |

| Analytical Chemistry | Chromophore in spectroscopic analysis | Forms stable complexes with metal ions |

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various benzoic acid derivatives, including the target compound. Results indicated that modifications with dimethylamino groups significantly increased membrane permeability and interaction with microbial targets, leading to enhanced bactericidal activity .

Research on Cytotoxicity

Another investigation focused on the cytotoxic effects of benzoic acid derivatives on multiple cancer cell lines. The study highlighted that specific structural features correlate with increased cytotoxicity, suggesting pathways for developing new anticancer therapies .

作用機序

The mechanism of action of Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound can form pre-reactive complexes with hydroxyl radicals, altering reaction energy barriers and influencing reaction rates . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

類似化合物との比較

Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- can be compared with other similar compounds such as:

Benzoic acid, 4-(dimethylamino)-, pentyl ester: This compound is used in similar applications but differs in its ester functional group.

Benzofuran derivatives: These compounds share similar biological activities but have different structural features and synthesis methods.

The uniqueness of Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)-, also known by its CAS number 21528-24-5, is a compound with significant biological activity. This article explores its pharmacological properties, including its anti-cancer, anti-cholinesterase, and anti-inflammatory activities, supported by various research findings and case studies.

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- CAS Number : 21528-24-5

1. Anti-Cancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. The following table summarizes key findings from various research articles regarding its cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.85 | |

| A549 (Lung Cancer) | 3.0 | |

| HeLa (Cervical Cancer) | 4.53 |

In vitro evaluations showed that benzoic acid derivatives exhibit significant inhibitory effects on cancer cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin.

2. Anti-Cholinesterase Activity

The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The following data illustrates its efficacy compared to standard inhibitors:

The results indicate that the compound exhibits promising AChE inhibitory activity, suggesting potential applications in treating cognitive disorders.

3. Anti-Inflammatory Activity

Research has demonstrated that benzoic acid derivatives possess anti-inflammatory properties, as evidenced by their inhibitory effects on cyclooxygenases (COX). The selectivity index for COX-2 inhibition was notably higher than that for COX-1:

This selectivity indicates a potential therapeutic application in managing inflammatory conditions with reduced gastrointestinal side effects.

Case Studies

- In Vitro Studies on Cancer Cells : A study conducted on various human cancer cell lines demonstrated that benzoic acid derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways.

- Cholinesterase Inhibition Assay : A comparative analysis showed that the compound's inhibition of AChE was effective at micromolar concentrations, supporting its potential use in neuroprotective strategies.

特性

IUPAC Name |

5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-19(2)13-7-5-12(6-8-13)17(21)15-10-9-14(20(3)4)11-16(15)18(22)23/h5-11H,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFABAQVHRXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066708 | |

| Record name | Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21528-24-5 | |

| Record name | 5-(Dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21528-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021528245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。